molecular formula C18H14N2O2 B8145589 Fluorescent Brightener 135

Fluorescent Brightener 135

Cat. No.: B8145589
M. Wt: 290.3 g/mol
InChI Key: VKRZNAWSCAUDRQ-UHFFFAOYSA-N
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Description

Fluorescent Brightener 135 is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two benzoxazole units connected via an ethenyl bridge, with methyl groups attached to the benzoxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescent Brightener 135 typically involves the condensation of 2-aminophenol derivatives with aldehydes or ketones. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under irradiation with blue LED light . The reaction is carried out in a solvent such as methyl cyanide or dimethyl sulfoxide (DMSO) under an inert atmosphere (argon).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Fluorescent Brightener 135 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole rings.

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a base like K₂CO₃ under blue LED light.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of Fluorescent Brightener 135 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, benzoxazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorescent Brightener 135 is unique due to its dual benzoxazole structure connected by an ethenyl bridge, which imparts distinct electronic and steric properties. This structural feature enhances its potential for diverse chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-methyl-2-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRZNAWSCAUDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061426
Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041-00-5
Record name Fluorescent Brightener 135
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-vinylenebis[5-methylbenzoxazole]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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